
4-(2-Methoxyethylsulfonyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethylsulfonyl)piperidine, also known as 4-(2-Methoxyethylsulfonyl)piperidine, is a useful research compound. Its molecular formula is C8H17NO3S and its molecular weight is 207.29. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethylsulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethylsulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie
Piperidinderivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden {svg_1}. Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie und sind Schlüsselkomponenten bei der Synthese verschiedener Medikamente {svg_2}.
Antikrebsanwendungen
Piperidinderivate haben sich als potenzielle Antikrebsmittel gezeigt {svg_3}. Sie wurden auf verschiedene Weise eingesetzt, um verschiedene Krebsarten sowohl in vitro als auch in vivo zu bekämpfen {svg_4}.
Antiviren-Anwendungen
Piperidin-basierte Verbindungen wurden auf ihre antiviralen Eigenschaften untersucht {svg_5}. Ihre einzigartige Struktur ermöglicht es ihnen, in virale Replikationsprozesse einzugreifen, was sie zu potenziellen Kandidaten für die Entwicklung antiviraler Medikamente macht {svg_6}.
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate wurden auch als antimikrobielle und antimykotische Mittel eingesetzt {svg_7}. Ihre Fähigkeit, mikrobielle Zellprozesse zu stören, macht sie wirksam bei der Bekämpfung verschiedener mikrobieller und Pilzinfektionen {svg_8}.
Entzündungshemmende Anwendungen
Piperidinderivate haben sich als potenzielle entzündungshemmende Mittel gezeigt {svg_9}. Sie können die Produktion von proinflammatorischen Zytokinen hemmen, wodurch Entzündungen reduziert werden {svg_10}.
Antipsychotische Anwendungen
Piperidinderivate wurden auf ihre Rolle als Antipsychotika untersucht {svg_11} {svg_12}. Sie können die Aktivität verschiedener Neurotransmitter im Gehirn modulieren, was bei der Behandlung verschiedener psychiatrischer Erkrankungen helfen kann {svg_13} {svg_14}.
Antidepressive Anwendungen
Piperidinderivate haben sich als potenzielle Antidepressiva gezeigt {svg_15}. Sie können die Aktivität von Neurotransmittern im Gehirn modulieren, was zur Linderung von Depressionssymptomen beitragen kann {svg_16}.
Analgetische Anwendungen
Piperidinderivate wurden als Analgetika eingesetzt {svg_17}. Sie können die Übertragung von Schmerzsignalen im Nervensystem hemmen und so Schmerzen lindern {svg_18}.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are often involved in the inhibition of cholinesterase receptors .
Mode of Action
Piperidine derivatives are known to participate in nucleophilic aromatic substitution reactions. For instance, the benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Result of Action
Action Environment
It is known that the compound should be stored in a refrigerated environment .
Biochemische Analyse
Molecular Mechanism
At the molecular level, 4-(2-Methoxyethylsulfonyl)piperidine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s methoxyethylsulfonyl group plays a crucial role in its binding affinity and specificity towards target enzymes and proteins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyethylsulfonyl)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, which is essential for maintaining its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyethylsulfonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s dosage-dependent effects are crucial for determining its safety and efficacy in preclinical models . Understanding the threshold effects and potential toxicity at high doses is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
4-(2-Methoxyethylsulfonyl)piperidine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics . These insights are essential for optimizing the compound’s use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-(2-Methoxyethylsulfonyl)piperidine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is crucial for developing targeted delivery strategies and improving the compound’s therapeutic efficacy.
Subcellular Localization
4-(2-Methoxyethylsulfonyl)piperidine’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical interactions and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Eigenschaften
IUPAC Name |
4-(2-methoxyethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-12-6-7-13(10,11)8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCGAIJOPPUFRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




